molecular formula C25H23ClN2O5S B2586155 3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine CAS No. 895642-99-6

3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine

Cat. No.: B2586155
CAS No.: 895642-99-6
M. Wt: 498.98
InChI Key: JPZRXQPWIWHCJA-UHFFFAOYSA-N
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Description

The compound “3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methoxybenzyl)quinolin-4-amine” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are widely used in medicinal chemistry due to their biological activity .


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline core with various functional groups attached, including a sulfonyl group attached to the 3-position, methoxy groups at the 6 and 7 positions, and a methoxybenzyl group attached to the nitrogen .


Chemical Reactions Analysis

Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the sulfonyl and methoxy groups may influence the reactivity of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and methoxy groups may increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds with structural features similar to "3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methoxybenzyl)quinolin-4-amine" have been synthesized using various methods. For example, a study on the syntheses of metabolites of a related quinoline compound highlights efficient synthesis routes involving methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions, demonstrating the versatility in synthetic approaches for such compounds (Mizuno et al., 2006).
  • Another study focused on the green synthesis of novel quinoxaline sulfonamides, which are structurally related, showing the potential for environmentally friendly synthesis methods that could be applicable to compounds like "3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methoxybenzyl)quinolin-4-amine" (Alavi et al., 2017).

Biological Activities

  • Research into the biological activities of quinoline and quinoxaline derivatives, compounds similar to the one , has shown a range of potential applications. For instance, new selenium-containing quinolines have been synthesized and shown to possess significant antioxidant activity, suggesting potential therapeutic applications for related compounds (Bocchini et al., 2020).
  • Additionally, sulfonamide derivatives, which are structurally related to "3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methoxybenzyl)quinolin-4-amine," have been synthesized and studied for their pro-apoptotic effects in cancer cells, highlighting the potential for compounds with similar structures to be used in cancer therapy (Cumaoğlu et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinoline derivatives exhibit antimicrobial, antifungal, antimalarial, and anticancer activities .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-31-18-8-4-16(5-9-18)14-28-25-20-12-22(32-2)23(33-3)13-21(20)27-15-24(25)34(29,30)19-10-6-17(26)7-11-19/h4-13,15H,14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZRXQPWIWHCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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